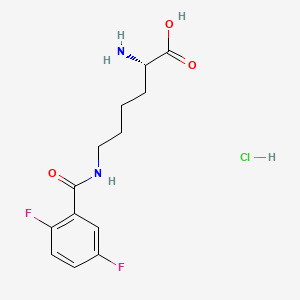
Kbz probe 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kbz probe 1 is a versatile compound used for detecting histone benzoylation and interactions in living cells. It is a fluorescent dye that serves as a probe for studying post-translational modifications of histones, particularly benzoylation, which is an important epigenetic marker associated with active transcription .
準備方法
The synthesis of Kbz probe 1 involves the incorporation of benzoyllysine into full-length histone proteins. This process is achieved through genetic code expansion, allowing the incorporation of non-canonical amino acids into proteins. The synthetic route typically involves the use of stable isotope-labeled compounds and custom synthesis services .
化学反応の分析
Kbz probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学的研究の応用
Kbz probe 1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying histone modifications and interactions.
Biology: Helps in understanding the role of histone benzoylation in gene regulation and protein interactions.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents
作用機序
Kbz probe 1 exerts its effects by incorporating benzoyllysine into histone proteins, allowing the study of histone benzoylation. The molecular targets include histone proteins, and the pathways involved are related to gene regulation and protein interactions. The compound’s fluorescent properties enable the visualization of histone modifications in living cells .
類似化合物との比較
Kbz probe 1 is unique in its ability to specifically detect histone benzoylation. Similar compounds include:
Acetyllysine probes: Used for detecting histone acetylation.
Methyllysine probes: Used for detecting histone methylation.
Phosphorylated histone probes: Used for detecting histone phosphorylation. This compound stands out due to its specificity for benzoylation, making it a valuable tool for studying this particular modification
特性
分子式 |
C13H17ClF2N2O3 |
|---|---|
分子量 |
322.73 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1 |
InChIキー |
VMWUMDBLDZWEDO-MERQFXBCSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl |
正規SMILES |
C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


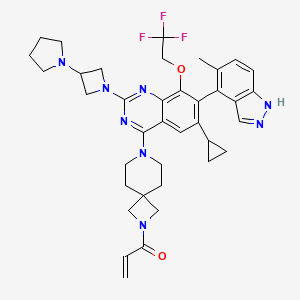
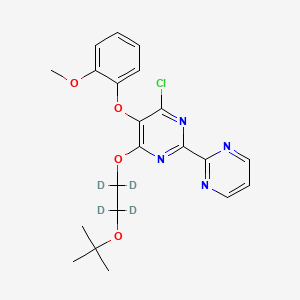
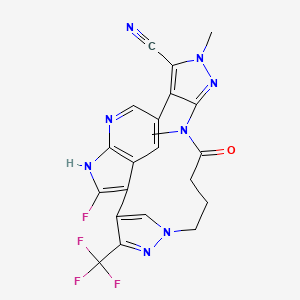
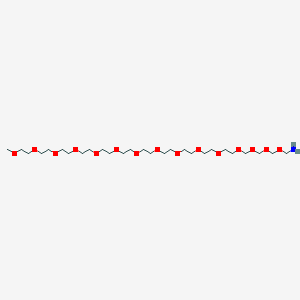
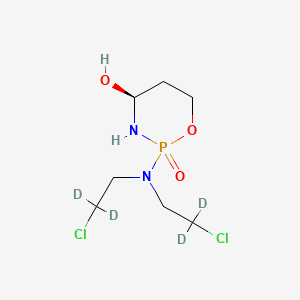
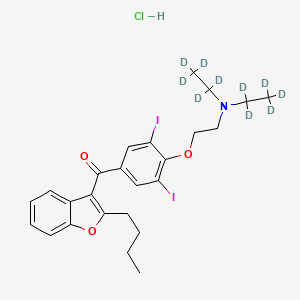
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
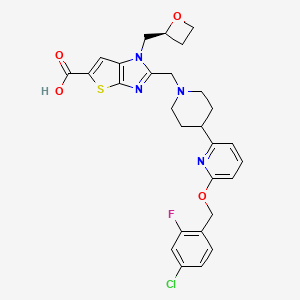
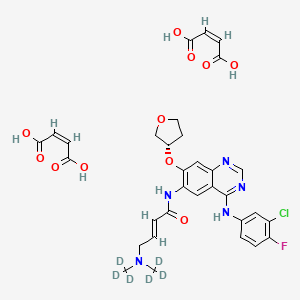

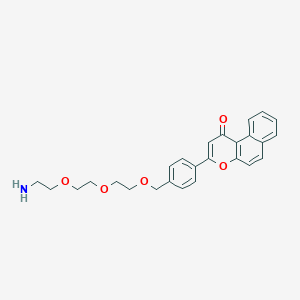
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

